1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione
CAS No.: 1205548-02-2
Cat. No.: VC0122828
Molecular Formula: C19H21NO5
Molecular Weight: 343.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1205548-02-2 |
|---|---|
| Molecular Formula | C19H21NO5 |
| Molecular Weight | 343.379 |
| IUPAC Name | 1-[4-(dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione |
| Standard InChI | InChI=1S/C19H21NO5/c1-20(2)13-7-5-12(6-8-13)15(21)11-16(22)14-9-10-17(24-3)19(25-4)18(14)23/h5-10,23H,11H2,1-4H3 |
| Standard InChI Key | ZWSSWGSJIWCZBK-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=C(C=C2)OC)OC)O |
Introduction
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is a synthetic organic compound with a complex molecular structure, classified as a diketone due to the presence of two carbonyl groups. Its CAS number is 1205548-02-2, and it has a molecular formula of C19H21NO5 with a molecular weight of approximately 343.37 g/mol .
Synthesis Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione typically involves multi-step organic reactions. These may include condensation reactions and functional group modifications. The specific synthesis method can vary based on the desired purity and yield, with careful control of reaction conditions such as temperature, solvent choice, and reaction time being crucial.
Chemical Reactions and Applications
As a diketone, this compound can participate in various chemical reactions typical for this class of compounds. Its potential applications in scientific research are diverse, although specific biological mechanisms and pathways may require further investigation to fully elucidate its effects.
Research Findings and Potential Uses
While detailed biological activity data for this specific compound is limited, its structure suggests potential applications in pharmaceutical research, particularly in areas where diketones are known to interact with biological targets. Further research is necessary to explore its potential therapeutic uses and to understand its interaction with biological systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume